Cas no 453566-08-0 (N'-Hydroxy-3,5-dimethoxybenzenecarboximidamide)

N'-Hydroxy-3,5-dimethoxybenzenecarboximidamide Chemical and Physical Properties
Names and Identifiers
-
- N'-Hydroxy-3,5-dimethoxybenzimidamide
- Benzenecarboximidamide,N-hydroxy-3,5-dimethoxy-
- N-Hydroxy-3,5-dimethoxy-benzamidine
- N'-HYDROXY-3,5-DIMETHOXYBENZENECARBOXIMIDAMIDE
- 11T-0297
- (E)-N'-hydroxy-3,5-dimethoxybenzene-1-carboximidamide
- cADP-Ribose
- AKOS005069549
- Bio7C4
- MFCD00507833
- 453566-08-0
- 3,5-Dimethoxy-benzamidoxime, 97%, AldrichCPR
- CID 5869436
- DTXSID601325354
- N'-Hydroxy-3,5-dimethoxybenzenecarboximidamide
-
- MDL: MFCD00507833
- Inchi: InChI=1S/C9H12N2O3/c1-13-7-3-6(9(10)11-12)4-8(5-7)14-2/h3-5,12H,1-2H3,(H2,10,11)
- InChI Key: OPLPZCZTKUUMGF-UHFFFAOYSA-N
- SMILES: COC1=CC(=CC(=C1)C(=N)NO)OC
Computed Properties
- Exact Mass: 196.08500
- Monoisotopic Mass: 196.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 77.1Ų
Experimental Properties
- Melting Point: 142-145°
- PSA: 77.07000
- LogP: 1.49860
N'-Hydroxy-3,5-dimethoxybenzenecarboximidamide Security Information
- HazardClass:IRRITANT
N'-Hydroxy-3,5-dimethoxybenzenecarboximidamide Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
N'-Hydroxy-3,5-dimethoxybenzenecarboximidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019143983-5g |
N'-Hydroxy-3,5-dimethoxybenzimidamide |
453566-08-0 | 95% | 5g |
$1753.36 | 2023-09-01 | |
Alichem | A019143983-1g |
N'-Hydroxy-3,5-dimethoxybenzimidamide |
453566-08-0 | 95% | 1g |
$786.24 | 2023-09-01 | |
abcr | AB156637-500mg |
N'-Hydroxy-3,5-dimethoxybenzenecarboximidamide; . |
453566-08-0 | 500mg |
€132.00 | 2025-02-20 | ||
abcr | AB156637-10g |
N'-Hydroxy-3,5-dimethoxybenzenecarboximidamide; . |
453566-08-0 | 10g |
€769.30 | 2025-02-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-301451A-1g |
N'-Hydroxy-3,5-dimethoxybenzenecarboximidamide, |
453566-08-0 | 1g |
¥5039.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-301451-500mg |
N'-Hydroxy-3,5-dimethoxybenzenecarboximidamide, |
453566-08-0 | 500mg |
¥3700.00 | 2023-09-05 | ||
A2B Chem LLC | AG25081-5mg |
N'-Hydroxy-3,5-dimethoxybenzimidamide |
453566-08-0 | >95% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AG25081-5g |
N'-Hydroxy-3,5-dimethoxybenzimidamide |
453566-08-0 | >95% | 5g |
$540.00 | 2024-04-20 | |
abcr | AB156637-1g |
N'-Hydroxy-3,5-dimethoxybenzenecarboximidamide; . |
453566-08-0 | 1g |
€187.10 | 2025-02-20 | ||
abcr | AB156637-500 mg |
N'-Hydroxy-3,5-dimethoxybenzenecarboximidamide; . |
453566-08-0 | 500 mg |
€132.00 | 2023-07-20 |
N'-Hydroxy-3,5-dimethoxybenzenecarboximidamide Related Literature
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
Additional information on N'-Hydroxy-3,5-dimethoxybenzenecarboximidamide
Research Brief on N'-Hydroxy-3,5-dimethoxybenzenecarboximidamide (CAS: 453566-08-0): Recent Advances and Applications
N'-Hydroxy-3,5-dimethoxybenzenecarboximidamide (CAS: 453566-08-0) is a chemically synthesized small molecule that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for drug development, particularly in the context of enzyme inhibition and antimicrobial activity. This research brief consolidates the latest findings on this compound, focusing on its molecular mechanisms, therapeutic applications, and ongoing research directions.
Recent investigations into the pharmacological properties of N'-Hydroxy-3,5-dimethoxybenzenecarboximidamide have revealed its efficacy as an inhibitor of histone deacetylases (HDACs), a class of enzymes implicated in cancer progression and neurodegenerative diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of HDAC6, with an IC50 value in the nanomolar range. The study further elucidated the structural basis for this selectivity, highlighting the critical role of the hydroxy and dimethoxy substituents in binding to the enzyme's active site.
In addition to its HDAC inhibitory activity, N'-Hydroxy-3,5-dimethoxybenzenecarboximidamide has shown promise as an antimicrobial agent. A recent preprint on bioRxiv reported its potent activity against multidrug-resistant strains of Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 2 µg/mL. The authors proposed that the compound disrupts bacterial cell wall synthesis by targeting key enzymes involved in peptidoglycan biosynthesis. These findings suggest potential applications in addressing the growing challenge of antibiotic resistance.
The synthetic accessibility of N'-Hydroxy-3,5-dimethoxybenzenecarboximidamide has also been a focus of recent research. A 2024 publication in Organic Process Research & Development described an optimized, scalable synthesis route with improved yield (78%) and reduced environmental impact through green chemistry principles. This advancement is particularly significant for potential industrial-scale production and further preclinical evaluation.
Ongoing clinical research is exploring the compound's pharmacokinetic profile and toxicity. Preliminary data from animal studies indicate favorable oral bioavailability (∼65%) and a half-life of approximately 4 hours in rodent models. However, researchers caution that further optimization may be required to address potential hepatotoxicity observed at higher doses in chronic administration studies.
Future research directions for N'-Hydroxy-3,5-dimethoxybenzenecarboximidamide include structural modification to enhance target specificity and reduce off-target effects, as well as combination therapy approaches with existing anticancer and antimicrobial agents. The compound's unique chemical properties continue to make it a valuable subject for interdisciplinary research at the interface of chemistry, biology, and medicine.
453566-08-0 (N'-Hydroxy-3,5-dimethoxybenzenecarboximidamide) Related Products
- 5373-87-5(N'-Hydroxy-4-methoxybenzenecarboximidamide)
- 175838-22-9(N',3-dihydroxybenzene-1-carboximidamide)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 61389-26-2(Lignoceric Acid-d4)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
